molecular formula C9H10N2O4 B1273680 2-(Dimethylamino)-5-nitrobenzoic acid CAS No. 4405-28-1

2-(Dimethylamino)-5-nitrobenzoic acid

Cat. No. B1273680
CAS RN: 4405-28-1
M. Wt: 210.19 g/mol
InChI Key: DOWIJKGYCPKWNC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-nitrobenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss various nitrobenzoic acid derivatives and their properties, which can provide insights into the behavior of similar compounds. These derivatives are often investigated for their biological activities, such as topoisomerase I-targeting activity and cytotoxicity, as well as their potential use in analytical chemistry for the detection of metal ions .

Synthesis Analysis

The synthesis of nitrobenzoic acid derivatives can involve various strategies. For instance, the synthesis of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1,6]naphthyridin-6-one, a compound with a nitrobenzoic acid moiety, was achieved and assessed for its biological activity . Another study describes a facile synthesis of 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones from 2-nitrobenzoic acids, indicating that nitrobenzoic acids can be versatile precursors in organic synthesis .

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives can be quite complex, as seen in the crystal structure analysis of 2-amino-4-nitrobenzoic acid and its cocrystals . The crystal structure of 5-amino-2-nitrobenzoic acid was also determined, revealing intermolecular hydrogen bonds that form a cyclic dimer . These studies highlight the importance of hydrogen bonding in the solid-state structure of nitrobenzoic acid derivatives.

Chemical Reactions Analysis

Nitrobenzoic acid derivatives can participate in various chemical reactions. For example, 2-nitro-5-thiocyanatobenzoic acid reacts with thiol groups to form S-cyano derivatives, which can be used for modifying proteins . The reactivity of these compounds can be influenced by the presence of different functional groups, as seen in the synthesis of chromogenic reagents for metal ion detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives can be influenced by their molecular structure. For instance, the presence of nitro and amino groups can affect the solubility and reactivity of these compounds. The chromogenic reagent 2-[(5-nitro-2-pyridyl)azo]-5-dimethylaminobenzoic acid, for example, has excellent solubility in water and forms a complex with nickel at room temperature . The color effects observed with nitrobenzyl esters of dimethylaminobenzoic acids in the solid state, which are not present in solution, suggest that molecular interactions in the crystal lattice can significantly affect the properties of these compounds .

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

2-(Dimethylamino)-5-nitrobenzoic acid, though not directly studied, is closely related to compounds like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which has been analyzed for its crystal structure and hydrogen bonding patterns. These studies provide insights into the intermolecular interactions and structural properties of similar compounds, potentially including this compound (Jedrzejas et al., 1995).

2. Synthesis and Functionalization

Research has explored the synthesis of related nitrobenzoic acid derivatives, which are used in various chemical reactions. For example, the synthesis of substituted ethanols and esters from reactions involving similar nitrobenzoic acid derivatives has been documented (Amiri-Attou et al., 2005). This indicates the potential utility of this compound in synthetic chemistry.

3. Thermal, Structural, and Luminescence Studies

Acid-based multicomponent systems utilizing compounds like 2-chloro-5-nitrobenzoic acid have been investigated for their thermal stability, structural properties, and luminescent characteristics (Croitor et al., 2020). These studies shed light on the potential applications of similar compounds, such as this compound, in material science and photonic applications.

4. Analytical Chemistry Applications

Compounds like 2-(5-nitro-2-pyridylazo)-5-dimethylaminobenzoic acid have been used as derivatization reagents for the separation of metals like Co, Ni, and Pd (Qi-ping et al., 1992). This suggests that this compound could have potential applications in the field of analytical chemistry, particularly in metal ion detection and separation.

5. Nonlinear Optical Properties for Photonic Applications

Research on derivatives of nitrobenzoic acids, like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, has revealed significant nonlinear optical properties. These properties are useful in photonic devices, indicating that this compound could have similar applications (Nair et al., 2022).

properties

IUPAC Name

2-(dimethylamino)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-4-3-6(11(14)15)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIJKGYCPKWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384434
Record name 2-(dimethylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4405-28-1
Record name 2-(dimethylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitro benzoic acid (2 g, 10 mmol) was added to 40% dimethylamine aq. solution (20 ml) at room temperature and then heated at 60-65° C. for 3 hr. The reaction mixture was chilled to 0° C. and acidified with dilute acetic acid. The mixture was then extracted with ethyl acetate, and the organic layer washed with water, then brine and dried. Evaporation of the solvent yielded 2-dimethylamino-5-nitro-benzoic acid (2.1 g, 91%), as a solid.
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Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrobenzoic acid (2 g, 9.9 mmol) was dissolved in of 8% sodium hydroxide solution (10 ml) at room temperature. 40% dimethyl amine aqueous solution (1.5 eq) was added and the reaction mixture was heated to reflux for 3 days. The reaction mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer was dried and evaporated and the residue crystallized with ether/pet ether to give 2-dimethylamino-5-nitro-benzoic acid (1.14 g, 57%).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure reported in the research paper?

A1: The research paper describes the crystal structure of a cocrystal composed of 2-(dimethylamino)-5-nitrobenzoic acid and its zwitterionic form, 2-(dimethylammonio)-5-nitrobenzoate []. This cocrystallization provides valuable insights into the molecular arrangement and intermolecular interactions of this compound. The study determined that the crystal structure is triclinic, belonging to the space group P1¯ (no. 2), with specific lattice parameters determined at 173 K []. Understanding these structural properties can be relevant for various applications, including potential use in material science or as a model for understanding similar chemical structures.

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